molecular formula C9H7N3O B2393013 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352910-27-0

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B2393013
CAS RN: 1352910-27-0
M. Wt: 173.175
InChI Key: ODBCRDDZDZRQMN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1352910-27-0 . It has a molecular weight of 173.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7N3O/c10-4-8-5-11-12-2-1-7(6-13)3-9(8)12/h1-3,5,13H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 12.85±0.10 . It is a solid at room temperature .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves the inhibition of various enzymes. It inhibits protein kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups. It inhibits cyclooxygenases and lipoxygenases by blocking the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. It also induces apoptosis in cancer cells and inhibits the replication of several viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes. Additionally, the development of more soluble derivatives of this compound could expand its use in lab experiments.

Synthesis Methods

The synthesis of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its biological activities. It exhibits potent inhibitory activity against several enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. It also exhibits anti-inflammatory, anti-cancer, and anti-viral activities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-8-5-11-12-2-1-7(6-13)3-9(8)12/h1-3,5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCRDDZDZRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352910-27-0
Record name 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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